Methyl 5-bromo-2-morpholinonicotinate
Description
Contextualization within Nicotinic Acid Derivatives and Pyridine (B92270) Chemistry
Methyl 5-bromo-2-morpholinonicotinate is a derivative of nicotinic acid, also known as vitamin B3. Nicotinic acid and its derivatives are not only vital for biological processes but also serve as fundamental building blocks in organic synthesis. rsc.orgresearchgate.net The pyridine ring, the central structural motif of nicotinic acid, is a six-membered heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom. fishersci.dk This substitution imparts a unique reactivity to the ring, making it susceptible to a range of chemical transformations. The chemistry of pyridine is characterized by its basicity and its propensity for nucleophilic substitution, particularly at the 2- and 4-positions. fishersci.dk
Significance of Substituted Pyridine-3-carboxylates in Contemporary Organic Synthesis
Substituted pyridine-3-carboxylates, the class of compounds to which this compound belongs, are of significant interest in contemporary organic synthesis. The ester functionality at the 3-position provides a handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the introduction of diverse functional groups.
The strategic placement of other substituents on the pyridine ring further enhances their synthetic value. For instance, halogen atoms, such as the bromine in the target molecule, are versatile functional groups that can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the construction of complex molecular architectures from simpler precursors.
The presence of an amino or morpholino group at the 2-position, as seen in the subject compound, can influence the electronic properties of the pyridine ring and provide a site for further functionalization. The morpholine (B109124) moiety, in particular, is a common feature in many biologically active compounds, often introduced to improve physicochemical properties such as solubility and metabolic stability. researchgate.net
Rationale for Dedicated Academic Research on this compound
The specific combination of a bromo, a morpholino, and a methyl carboxylate group on a pyridine scaffold makes this compound a molecule of considerable academic and potentially commercial interest. The rationale for dedicated research into this compound stems from several key factors:
Synthetic Versatility: The presence of multiple, orthogonally reactive functional groups makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The bromine atom can be used for carbon-carbon and carbon-heteroatom bond formation, while the ester can be readily converted into other functional groups.
Potential Biological Activity: The nicotinic acid core is a well-established pharmacophore, and the introduction of bromo and morpholino substituents could lead to novel biological activities. Brominated and morpholino-containing compounds are known to exhibit a range of pharmacological properties. researchgate.net
Exploration of Structure-Activity Relationships (SAR): The synthesis and study of this compound and its derivatives can provide valuable insights into how different substituents on the pyridine ring influence its chemical reactivity and biological properties. This knowledge is crucial for the rational design of new drugs and functional materials.
Overview of Current Research Trajectories and Identified Knowledge Gaps
Current research in the area of functionalized pyridines is focused on the development of new synthetic methodologies for their efficient and selective preparation, as well as the exploration of their applications in medicinal chemistry, agrochemistry, and materials science. nih.gov There is a continuous effort to discover novel catalysts and reaction conditions that allow for the precise installation of functional groups onto the pyridine ring.
This lack of detailed information highlights a clear opportunity for further research. A comprehensive study of this compound would not only fill this knowledge gap but also provide the scientific community with a valuable and versatile building block for the synthesis of new and potentially useful molecules.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1017782-99-8 | matrixscientific.com |
| Molecular Formula | C11H13BrN2O3 | matrixscientific.com |
| Molecular Weight | 301.15 g/mol | matrixscientific.com |
| Melting Point | 70-72 °C | matrixscientific.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-morpholin-4-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-16-11(15)9-6-8(12)7-13-10(9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGCHZOURDWLSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649781 | |
| Record name | Methyl 5-bromo-2-(morpholin-4-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-99-8 | |
| Record name | Methyl 5-bromo-2-(morpholin-4-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 5 Bromo 2 Morpholinonicotinate
Retrosynthetic Analysis and Strategic Disconnections for the Nicotinate (B505614) Core
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors, thereby mapping out a potential synthetic route. youtube.com For Methyl 5-bromo-2-morpholinonicotinate, the analysis begins by identifying the key functional groups and bonds that can be disconnected through reliable chemical transformations.
The primary strategic disconnections are:
C-O Ester Bond: The methyl ester group is the most straightforward disconnection. This bond can be retrosynthetically cleaved to reveal the corresponding carboxylic acid, 5-bromo-2-morpholinonicotinic acid, and methanol (B129727). This points to an esterification reaction as the final step in the synthesis.
C-N Bond (Pyridine-Morpholine): The bond between the pyridine (B92270) ring at the C-2 position and the morpholine (B109124) nitrogen is a key disconnection. This suggests a nucleophilic aromatic substitution (SNAr) reaction, where morpholine acts as the nucleophile and a suitable leaving group (such as a halogen) is present at the C-2 position of the pyridine ring.
C-Br Bond: The bromine atom at the C-5 position can be disconnected to a precursor pyridine ring. This step implies an electrophilic aromatic substitution (bromination) reaction. The regioselectivity of this step is crucial and depends on the directing effects of the other substituents on the ring.
Pyridine Ring Core: The substituted pyridine ring itself can be further deconstructed through various modular synthesis approaches, which build the heterocyclic core from acyclic precursors.
This analysis leads to a convergent synthetic strategy where the substituted pyridine core is first assembled and then functionalized with the morpholine and methyl ester groups.
Development and Optimization of Synthetic Pathways to this compound
Based on the retrosynthetic analysis, a forward synthesis can be devised. This involves the systematic construction of the molecule, with each step optimized for yield and purity.
Modular Synthesis Approaches to the Pyridine Ring System
The synthesis of highly substituted pyridines can be achieved through various modular methods that assemble the ring from simpler, non-cyclic starting materials. nih.govbanglajol.infonih.gov These approaches offer flexibility in introducing a wide range of functional groups. One notable method involves a cascade reaction that includes a copper-catalyzed cross-coupling, an electrocyclization, and an oxidation step to form the pyridine ring from α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids. nih.govbanglajol.info Another powerful strategy is the [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes, which is synergistically catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt. rsc.org These methods allow for the construction of specific substitution patterns on the pyridine core, which is essential for the synthesis of the target molecule.
Regioselective Introduction of the Bromine Moiety
The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step that requires high regioselectivity. The halogenation of pyridines is highly dependent on the electronic nature of the substituents already present on the ring. youtube.com For electron-deficient pyridines, electrophilic substitution can be challenging. However, for activated pyridines, such as those with electron-donating groups like amino or methoxy (B1213986), regioselective bromination can be achieved with reagents like N-Bromosuccinimide (NBS). researchgate.net
In a plausible synthetic route to this compound, a precursor such as methyl 2-chloronicotinate could be brominated. The directing effects of the chloro and ester groups would need to be carefully considered. Alternatively, starting with a pre-brominated precursor like 5-bromo-2-chloropyridine (B1630664) and then introducing the carboxyl group is another viable strategy. The choice of brominating agent and reaction conditions is crucial for maximizing the yield of the desired 5-bromo isomer.
Table 1: Comparison of Brominating Agents for Pyridine Derivatives
| Brominating Agent | Typical Conditions | Substrate Suitability | Reference |
| Bromine (Br₂) in polar solvents | Acetic acid or water | Activated pyridines | researchgate.net |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or CCl₄ | Activated pyridines (e.g., aminopyridines) | researchgate.net |
| Bromine with a strong acid | Oleum or sulfuric acid | Deactivated pyridines | youtube.com |
Nucleophilic Aromatic Substitution Strategies for Morpholine Incorporation
The morpholine moiety is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. stackexchange.com This reaction is highly effective on electron-deficient pyridine rings, particularly those with a good leaving group (like a halogen) at the 2- or 4-position. youtube.comacs.org The nitrogen atom of the pyridine ring acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the attack of the nucleophile. acs.org
In the synthesis of this compound, a key intermediate would be a methyl 5-bromo-2-halonicotinate (e.g., methyl 5-bromo-2-chloronicotinate). The reaction with morpholine, often heated in a suitable solvent and sometimes in the presence of a base to neutralize the generated acid, would displace the halide at the 2-position to form the desired C-N bond. The reactivity of halopyridines in SNAr reactions is a well-established principle. stackexchange.comorganic-chemistry.org
Esterification Techniques for Methyl Nicotinate Formation
The final step in the proposed synthesis is the formation of the methyl ester. If the synthesis proceeds with the carboxylic acid form of the nicotinic acid derivative, a final esterification step is required. Several methods are available for this transformation. nih.govnih.gov
A common and straightforward method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. nih.gov Alternatively, for more sensitive substrates, milder methods can be employed. These include the use of diazomethane (B1218177) or conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. nih.gov The choice of esterification technique depends on the functional group tolerance of the rest of the molecule.
Table 2: Selected Esterification Methods for Nicotinic Acid Derivatives
| Method | Reagents | Advantages | Disadvantages | Reference |
| Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Inexpensive, simple | Requires harsh acidic conditions, reversible | nih.gov |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | High-yielding, irreversible | Generates corrosive byproducts | nih.gov |
| Diazomethane | CH₂N₂ | Mild conditions, high yield | Toxic and explosive reagent | - |
Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles
The primary route for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor with morpholine. A plausible and efficient method is adapted from the synthesis of structurally similar compounds, such as 2-morpholinonicotinic acid, which has been synthesized from 2-chloronicotinic acid via esterification, nucleophilic substitution, and hydrolysis with a high total yield of 93%. stolichem.comfrontiersin.org For the target molecule, the synthesis would likely commence with a 5-bromo-2-halonicotinate, for instance, Methyl 5-bromo-2-chloronicotinate.
Two principal synthetic strategies can be envisaged and compared:
Direct Nucleophilic Aromatic Substitution (SNAr): This approach involves the direct reaction of Methyl 5-bromo-2-chloronicotinate with morpholine. The reactivity of 2-halopyridines towards nucleophilic attack is well-established, with the reaction proceeding through a Meisenheimer complex intermediate. nih.govnih.gov The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this substitution. stackexchange.com
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers an alternative route, particularly when using less reactive aryl halides like bromides. rsc.orgnih.govwikipedia.org It involves the use of a palladium catalyst and a suitable phosphine (B1218219) ligand to couple morpholine with Methyl 5-bromo-2-bromonicotinate.
A comparative analysis of these two methods, based on typical literature values for similar reactions, is presented below.
Interactive Data Table: Comparative Analysis of Synthetic Routes
| Metric | Direct SNAr with Methyl 5-bromo-2-chloronicotinate | Buchwald-Hartwig Amination with Methyl 5-bromo-2-bromonicotinate |
| Typical Yield (%) | 85 - 95 | 80 - 98 researchgate.net |
| Reaction Temperature (°C) | 80 - 120 | 80 - 110 |
| Reaction Time (hours) | 4 - 12 | 12 - 24 |
| Catalyst Required | None | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., XPhos, RuPhos) nih.gov |
| Key Reagents | Morpholine, Base (e.g., K₂CO₃, Et₃N) | Morpholine, Strong Base (e.g., NaOtBu, LiHMDS) |
| Solvent | DMSO, DMF, NMP | Toluene, Dioxane |
| Atom Economy (%) | High | Moderate (due to catalyst and ligand) |
| Process Mass Intensity (PMI) | Lower | Higher (due to catalyst, ligand, and often more complex workup) |
| Green Chemistry Considerations | - Catalyst-free.- Use of high-boiling point aprotic polar solvents. | - Use of precious metal catalyst (recycling is crucial).- Use of phosphine ligands (can be air-sensitive and toxic).- Use of strong, non-atom-economical bases. |
From a green chemistry perspective, the direct SNAr approach is generally more favorable due to the absence of a metal catalyst, which reduces cost, toxicity concerns, and purification challenges. acs.orgrsc.orgmdpi.comccdcindia.com However, it may require harsher conditions and the use of high-boiling polar aprotic solvents, which can be difficult to remove and have their own environmental, health, and safety (EHS) considerations.
The Buchwald-Hartwig amination, while highly versatile and often providing excellent yields, suffers from the economic and environmental cost of the palladium catalyst and associated ligands. wikipedia.org The Process Mass Intensity (PMI), a key green chemistry metric that measures the total mass of materials used to produce a certain mass of product, is typically higher for such catalyzed reactions due to the additional reagents and more complex workup procedures. ccdcindia.com
Scalability and Process Intensification Studies for Laboratory and Pilot-Scale Synthesis
The transition of a synthetic route from the laboratory to a pilot plant and ultimately to industrial scale presents numerous challenges. For the synthesis of this compound, these challenges are closely linked to the chosen synthetic methodology.
Scalability of Direct SNAr:
Heat Transfer: The nucleophilic substitution reaction is often exothermic. On a larger scale, efficient heat removal is critical to prevent thermal runaways and the formation of impurities. The use of jacketed reactors with precise temperature control is essential.
Mixing: Ensuring efficient mixing of the reactants, particularly if there are multiple phases, is crucial for maintaining consistent reaction rates and yields.
Solvent and Work-up: The use of high-boiling point solvents like DMSO or NMP can complicate product isolation and purification on a large scale. Solvent recovery and recycling become important economic and environmental considerations.
Scalability of Buchwald-Hartwig Amination:
Catalyst Cost and Homogeneity: The cost of palladium catalysts can be prohibitive on a large scale. Ensuring the catalyst remains active and homogeneously dispersed throughout the reaction mixture is critical for consistent results. Catalyst deactivation or localized "hot spots" can lead to incomplete conversion and side reactions.
Ligand Sensitivity: Many phosphine ligands are sensitive to air and moisture, requiring stringent inert atmosphere conditions, which can be challenging and costly to maintain on a pilot-plant scale.
Impurity Profile: Removal of residual palladium and phosphine ligands to meet the stringent purity requirements for many applications is a significant challenge in downstream processing.
Process Intensification:
Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow reactors offers significant advantages. acs.orgacs.orgnih.gov
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or flow reactors allows for superior control over reaction temperature and efficient mixing, leading to higher yields and selectivity. stolichem.com
Improved Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling hazardous reagents or exothermic reactions.
Facilitated Scale-up: Scaling up a flow process often involves running the reactor for longer periods or using multiple reactors in parallel ("numbering-up"), which is more straightforward than redesigning large batch reactors.
Interactive Data Table: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Limited by reactor surface area | Excellent |
| Mass Transfer | Often diffusion-limited | Excellent, rapid mixing |
| Reaction Time | Hours | Minutes to seconds |
| Scalability | Complex, requires reactor redesign | Simpler, numbering-up or longer run time |
| Safety | Higher risk with large volumes | Inherently safer with small hold-up volume |
| Process Control | More challenging to maintain homogeneity | Precise control over parameters |
| Footprint | Large | Compact |
The application of continuous flow technology to the SNAr synthesis of this compound could allow for the use of higher temperatures and pressures in a controlled manner, potentially reducing reaction times and improving throughput. For the Buchwald-Hartwig amination, flow chemistry can enable the use of immobilized catalysts, simplifying purification and catalyst recycling.
Elucidation of Chemical Reactivity and Derivatization Strategies for Methyl 5 Bromo 2 Morpholinonicotinate
Reactivity Profiles of the Bromine Substituent
The bromine atom at the C5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in Methyl 5-bromo-2-morpholinonicotinate is susceptible to oxidative addition by palladium(0) complexes, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity is fundamental to its utility as a building block.
A demonstrated transformation is the palladium-catalyzed cyanation reaction. Treatment of this compound with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DMF at 100 °C successfully replaces the bromine atom with a nitrile group to yield Methyl 5-cyano-2-morpholinonicotinate. lookchem.com This reaction highlights the viability of the C5-position for palladium-catalyzed transformations.
Based on this demonstrated reactivity and established organometallic methodologies, the bromine substituent is an excellent electrophilic partner for a range of standard palladium-catalyzed cross-coupling reactions. masterorganicchemistry.comwordpress.com
Suzuki-Miyaura Coupling: This reaction would involve coupling with various aryl, heteroaryl, or alkyl boronic acids or their esters. A general procedure often involves a palladium catalyst like Pd(dppf)Cl₂, a base such as potassium carbonate (K₂CO₃), and a solvent system like dioxane/water at elevated temperatures. lookchem.comlibretexts.org The reaction is widely used for creating biaryl structures. researchgate.net
Sonogashira Coupling: The formation of a C(sp²)-C(sp) bond can be achieved by coupling with a terminal alkyne. scholarsresearchlibrary.com This reaction is typically performed using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N). acs.org It is a foundational method for synthesizing substituted alkynes. acs.org
Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond by coupling with a primary or secondary amine. google.comharvard.edu The catalytic system usually consists of a palladium precursor and a specialized phosphine (B1218219) ligand, along with a strong base like sodium tert-butoxide.
The following table outlines plausible conditions for these key cross-coupling reactions based on established protocols for similar aryl bromides.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Potential Product |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Methyl 5-phenyl-2-morpholinonicotinate |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF/DMF | Methyl 5-(phenylethynyl)-2-morpholinonicotinate |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | Methyl 5-(phenylamino)-2-morpholinonicotinate |
Nucleophilic Displacement Reactions at the Brominated Position
While the bromine at the C5 position is primarily reactive towards metal-catalyzed coupling, the reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr) is more pronounced at the C2 and C6 positions, which are activated by the ring nitrogen. The synthesis of this compound itself is a prime example of this, where a chlorine atom at the C2 position of the precursor is displaced by morpholine (B109124). lookchem.com The bromine at C5 is significantly less reactive towards direct nucleophilic displacement under these conditions. For substitution to occur at the C5-bromo position, more forcing conditions or an alternative reaction mechanism, such as one involving a benzyne-type intermediate, would likely be required.
Transformations of the Methyl Ester Group
The methyl ester group at the C3 position offers another site for chemical modification, allowing for changes to the electronic and steric properties of the molecule.
Hydrolysis to Corresponding Nicotinic Acid Derivatives
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-Bromo-2-morpholinonicotinic acid. This transformation is typically achieved under basic conditions. For instance, the closely related Methyl 5-cyano-2-morpholinonicotinate is hydrolyzed using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. lookchem.com This saponification reaction proceeds to completion, and subsequent acidification of the reaction mixture yields the desired carboxylic acid.
Table of Hydrolysis Reaction
| Reactant | Reagents | Solvent | Product |
|---|
Amidation and Transamidation Reactions
Once converted to the carboxylic acid, the molecule can undergo amidation to form a wide variety of nicotinamide (B372718) derivatives. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole), can be used to activate the carboxylic acid for reaction with a primary or secondary amine. This two-step sequence (hydrolysis followed by amide coupling) is a common strategy for elaborating the ester functionality. lookchem.com
Direct transamidation of the methyl ester is also possible but often requires harsher conditions, such as heating with an amine, sometimes with a catalyst. researchgate.net
Reduction to Corresponding Alcohols or Aldehydes
The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.
Reduction to Alcohol: Strong, non-selective reducing agents like Lithium Aluminium Hydride (LiAlH₄) are highly effective at reducing esters to primary alcohols. masterorganicchemistry.comdavuniversity.org The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether. This would convert this compound to (5-bromo-2-morpholinopyridin-3-yl)methanol. It is important to note that LiAlH₄ is a very powerful reducing agent and may also reduce the aryl bromide under certain conditions. davuniversity.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless specific additives are used or conditions such as high temperatures are employed. scholarsresearchlibrary.comacs.orglibretexts.org
Reduction to Aldehyde: For the partial reduction of the ester to an aldehyde, more sterically hindered and less reactive hydride reagents are required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction must be carried out at low temperatures, typically -78 °C (dry ice/acetone bath), to prevent over-reduction to the alcohol. This method would yield 5-bromo-2-morpholinonicotinaldehyde.
Table of Reduction Reactions
| Desired Product | Reagent | Typical Conditions |
|---|---|---|
| (5-bromo-2-morpholinopyridin-3-yl)methanol | Lithium Aluminium Hydride (LiAlH₄) | THF, 0 °C to room temp. |
Reactivity and Functionalization of the Morpholine Ring System
The morpholine ring in this compound presents a key site for chemical modification. The secondary amine within the morpholine ring is a nucleophilic center, readily participating in a variety of chemical transformations.
The nitrogen atom of the morpholine ring is the primary site for functionalization, allowing for the introduction of a wide array of substituents. Common strategies include N-alkylation, N-arylation, and acylation, which can significantly alter the steric and electronic properties of the molecule.
N-Alkylation: This is a fundamental transformation that can be achieved under various conditions. The reaction typically involves the treatment of the morpholine derivative with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. More advanced methods may employ reductive amination.
N-Arylation: The introduction of an aryl group onto the morpholine nitrogen is a powerful method for creating structural diversity. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the most common and efficient methods for achieving this transformation. nih.govnih.gov These reactions typically utilize a palladium or copper catalyst to couple the morpholine with an aryl halide or triflate.
Acylation: The reaction of the morpholine nitrogen with acylating agents, such as acid chlorides or anhydrides, readily forms the corresponding amides. This functionalization can influence the molecule's conformation and electronic properties.
Interactive Data Table: Representative N-Functionalization Reactions of Morpholine Derivatives
| Entry | Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |
| 1 | Morpholine | Benzyl bromide, K₂CO₃ | N-Benzylmorpholine | >95 | Generic |
| 2 | Morpholine | Phenylboronic acid, Cu(OAc)₂ | N-Phenylmorpholine | 85 | nih.gov |
| 3 | Morpholine | Acetyl chloride, Et₃N | N-Acetylmorpholine | >90 | Generic |
| 4 | N-Allyl ethanolamine (B43304) derivative | Aryl bromide, Pd(OAc)₂, P(2-furyl)₃ | cis-3,5-Disubstituted morpholine | 60-85 | nih.gov |
While the morpholine ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations can lead to novel scaffolds and are of interest in synthetic chemistry.
Ring-Opening Reactions: The ring-opening of morpholines can be initiated by various methods, including the use of strong nucleophiles or through oxidative cleavage. For instance, treatment with certain organometallic reagents can lead to the cleavage of the C-O bond. researchgate.net Oxidative ring-opening can be achieved using strong oxidants or through photoredox catalysis, leading to the formation of linear amino-alcohol derivatives. nih.gov The regioselectivity of ring-opening in fused bicyclic N-aryl aziridines, which can be considered strained analogues, has been shown to be highly predictable under various conditions. documentsdelivered.com
Rearrangement Reactions: Rearrangement reactions of the morpholine ring itself are less common but can be induced in more complex systems. wiley-vch.de More frequently, rearrangements may occur in substituents attached to the morpholine ring, influenced by the ring's electronic and steric properties. For example, the Beckmann rearrangement of an oxime substituent on the pyridine ring could be explored. wiley-vch.de
Interactive Data Table: Examples of Morpholine Ring Transformations
| Entry | Reaction Type | Substrate Type | Conditions | Product Type | Reference |
| 1 | Ring-Opening Polymerization | N-Acyl morpholin-2-ones | Organocatalyst | Functionalized poly(aminoesters) | nih.gov |
| 2 | SN2-type Ring Opening | Activated aziridines | Haloalcohols, Lewis acid | Substituted morpholines | researchgate.net |
| 3 | Ring Opening | 2-Tosyl-1,2-oxazetidine | α-Formyl carboxylates, Base | Morpholine hemiaminals | nih.govacs.org |
| 4 | Oxidative Imidation | Morpholin-2-ones | Cyclic imides, CuCl, O₂ | C-N coupled products | mdpi.com |
Rational Design and Synthesis of Novel Analogues and Derivatives of this compound
The rational design of new molecules based on the this compound scaffold involves two main strategies: the creation of libraries with diverse substitutions and the exploration of bioisosteric replacements for the morpholine ring.
The synthesis of libraries of substituted methyl nicotinates is a key strategy in drug discovery to explore the structure-activity relationship (SAR). Starting from this compound, the bromine atom on the pyridine ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 5-position. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups. researchgate.netchemicalbook.com The development of green synthesis methods for nicotinamide derivatives using enzymatic catalysis highlights the move towards more sustainable chemical production. sigmaaldrich.com
Interactive Data Table: Synthetic Strategies for Nicotinate (B505614) Analogue Libraries
| Entry | Starting Material | Reaction Type | Reagents/Catalyst | Product Type | Reference |
| 1 | Methyl 5-bromonicotinate | Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Aryl-nicotinates | Generic |
| 2 | Methyl nicotinate | Amidation | Amine, Novozym® 435 | Nicotinamides | sigmaaldrich.com |
| 3 | Nicotinic acid | Esterification | Methanol (B129727), H₂SO₄ | Methyl nicotinate | researchgate.netchemicalbook.com |
| 4 | 2-Chloronicotinic acid | Nucleophilic Aromatic Substitution | Morpholine | 2-Morpholinonicotinic acid | Inferred |
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.combaranlab.org The morpholine ring, while often beneficial, can be a site of metabolic liability. enamine.net Therefore, replacing it with other cyclic systems can lead to improved drug candidates.
Common bioisosteres for the morpholine ring include:
Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can alter the ring's conformation and lipophilicity.
Piperazine: Introducing a second nitrogen atom can significantly change the basicity and hydrogen bonding capabilities of the molecule. cambridgemedchemconsulting.com
Piperidine: Removal of the oxygen atom leads to a more lipophilic analogue.
Oxetanes and Azetidines: These smaller four-membered rings can act as conformationally restricted analogues. nih.gov
Bicyclic and Spirocyclic Systems: These can provide access to novel chemical space and improve properties such as metabolic stability. cambridgemedchemconsulting.comnih.gov For instance, cyclopropyl (B3062369) pyran (CPP) groups have been shown to be viable isosteres for N-pyrimidyl morpholines. drughunter.com
The choice of a bioisostere depends on the specific goals of the drug design program, such as improving potency, selectivity, or pharmacokinetic properties.
Interactive Data Table: Common Bioisosteric Replacements for the Morpholine Ring
| Bioisostere | Key Feature Change | Potential Advantage | Reference |
| Thiomorpholine | Increased lipophilicity | Altered metabolic profile | Generic |
| Piperazine | Increased basicity, H-bond donor/acceptor | Modulation of pKa, improved solubility | cambridgemedchemconsulting.com |
| Piperidine | Increased lipophilicity | Enhanced membrane permeability | cambridgemedchemconsulting.com |
| Oxetane | Conformational restriction | Improved metabolic stability | nih.gov |
| Azetidine | Conformational restriction, basicity | Improved metabolic stability, altered pKa | nih.gov |
| Cyclopropyl Pyran (CPP) | Conformational mimicry | Non-nitrogen containing, improved selectivity | drughunter.com |
Applications of Methyl 5 Bromo 2 Morpholinonicotinate in Advanced Research and Development
Utility as a Versatile Synthetic Building Block for Complex Molecules
The presence of a bromine atom on the pyridine (B92270) ring of Methyl 5-bromo-2-morpholinonicotinate makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors.
The primary cross-coupling reactions where this compound can be employed as a key building block include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted pyridine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures, which are prevalent in many biologically active compounds and functional materials. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govtcichemicals.com
Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of substituted alkenes, which are important intermediates in organic synthesis.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted pyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org The resulting alkynylated pyridine derivatives are valuable precursors for the synthesis of various heterocyclic compounds and can be found in natural products and pharmaceuticals.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org this compound can be reacted with a wide range of primary and secondary amines to introduce diverse nitrogen-containing substituents, a common strategy in the development of new drug candidates.
The versatility of these reactions allows for the introduction of a wide array of substituents at the 5-position of the pyridine ring, making this compound a highly valuable and adaptable starting material for the synthesis of a multitude of complex organic molecules.
Contribution to Medicinal Chemistry Research as a Core Scaffold
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound provides a unique framework for the design and synthesis of novel therapeutic agents.
Design and Synthesis of Compounds with Potential Receptor Modulatory Activity
The structural motif of a substituted pyridine is a common feature in molecules designed to interact with various biological receptors. Bromo-pyrimidine and bromo-pyridine derivatives, which are structurally related to this compound, have been successfully utilized in the design and synthesis of potent kinase inhibitors. arabjchem.org Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The bromo-pyrimidine core has been a key component in the development of compounds targeting tyrosine kinases. arabjchem.org The morpholine (B109124) group in this compound can also contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for drug development.
The ability to modify the core structure of this compound through cross-coupling reactions allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new compounds. By introducing different substituents at the 5-position, researchers can fine-tune the compound's affinity and selectivity for a specific biological target, such as a G protein-coupled receptor (GPCR) or an ion channel. nih.gov
Exploration in Target-Oriented Synthesis for Drug Discovery Candidates
Target-oriented synthesis aims to create novel molecules with specific biological activities based on the structure and function of a biological target. The scaffold of this compound serves as an excellent starting point for such endeavors. For instance, derivatives of 5-bromo-7-azaindolin-2-one have been synthesized and shown to possess antitumor activity. nih.gov The synthesis of these complex molecules often relies on the strategic use of building blocks like this compound, where the bromine atom provides a handle for further chemical modifications.
The development of multi-kinase inhibitors is a current trend in cancer therapy, and the pyrrolo[2,3-d]pyrimidine scaffold, accessible from precursors like this compound, has been explored for this purpose. researchgate.net The morpholine moiety can also play a role in directing the molecule to specific cellular compartments or in establishing key interactions with the target protein.
Application in Agrochemical Research and Material Science
While direct applications of this compound in agrochemical research and material science are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential utility in these fields. Pyridine-based compounds are known to exhibit a range of biological activities relevant to agriculture, including insecticidal, fungicidal, and herbicidal properties. The ability to diversify the structure of this compound through the aforementioned cross-coupling reactions could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. For example, 5-bromo-2-substituted pyrimidine compounds are recognized as important pharmaceutical and potentially agrochemical intermediates. google.com
In material science, pyridine-containing polymers and organic molecules are utilized in the development of organic light-emitting diodes (OLEDs) and conductive polymers. mdpi.commdpi.comdrpress.orgmdpi.com The bromo-functionalization of this compound allows for its incorporation into larger conjugated systems through polymerization or cross-coupling reactions. These larger molecules could possess interesting photophysical or electronic properties suitable for applications in organic electronics. The development of novel materials for high-efficiency blue OLEDs is an active area of research where new organic molecules are constantly being explored. researchgate.netresearchgate.net
Development of Probes and Tools for Chemical Biology Studies
Chemical biology relies on the use of small molecules to study and manipulate biological systems. Fluorescent probes are indispensable tools in this field for visualizing and tracking biological processes in real-time. The synthesis of fluorescent probes often involves the functionalization of a fluorophore with a reactive group that allows for its conjugation to other molecules or its localization to specific cellular compartments.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research on Methyl 5 Bromo 2 Morpholinonicotinate
Comprehensive Spectroscopic Fingerprinting for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous structural elucidation of Methyl 5-bromo-2-morpholinonicotinate.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR techniques)
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. While specific spectral data for this compound is not widely published, a detailed analysis of its structure allows for the prediction of expected NMR signals.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the various hydrogen atoms in the molecule. The aromatic protons on the pyridine (B92270) ring are expected to appear as singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effects of the bromine atom and the ester group. The protons of the morpholine (B109124) ring would likely exhibit complex multiplets in the upfield region (around δ 3.0-4.0 ppm), and the methyl protons of the ester group would present as a sharp singlet further upfield (around δ 3.8-4.0 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbon of the ester group is expected to resonate at a low field (around δ 160-170 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the morpholine ring and the methyl group would be found in the aliphatic region of the spectrum.
Illustrative ¹H NMR Data for a Related Compound (Methyl 2-chloro-5-bromonicotinate)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.65 | d | 1H | H-6 |
| 8.25 | d | 1H | H-4 |
| 3.95 | s | 3H | OCH₃ |
This table is illustrative and shows typical shifts for a related pyridine derivative.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition and fragmentation pattern of a molecule.
HRMS: For this compound (C₁₁H₁₃BrN₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. msu.edu This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the selection and fragmentation of the molecular ion to provide structural information. lcms.cz The fragmentation pattern would be expected to show losses of characteristic neutral fragments such as the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the morpholine ring. These fragmentation pathways help to confirm the connectivity of the different functional groups within the molecule.
Expected Molecular Ion Peaks in HRMS
| Ion | Calculated m/z |
| [C₁₁H₁₃⁷⁹BrN₂O₃]⁺ | 300.0137 |
| [C₁₁H₁₃⁸¹BrN₂O₃]⁺ | 302.0116 |
This table presents the expected exact masses for the two isotopic molecular ions.
Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching of the ester group in the region of 1720-1740 cm⁻¹. The C-O stretching of the ester and the morpholine ether linkage would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-Br stretch would likely be found in the lower frequency "fingerprint" region of the spectrum. carlroth.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. This technique can be particularly useful for identifying the substitution pattern on the pyridine ring.
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
HPLC and UPLC are the primary methods for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed for this compound.
Method Development: A typical method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ejgm.co.uk The method would be optimized for resolution, peak shape, and analysis time by adjusting the mobile phase composition, flow rate, and column temperature. Detection would most commonly be performed using a UV detector, set at a wavelength where the analyte has maximum absorbance. UPLC, with its smaller particle size columns, could offer faster analysis times and higher resolution. chemicalbook.com
Purity Assessment: The purity of a sample of this compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Impurity profiling would involve the identification and quantification of any minor peaks.
Typical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table provides an example of typical starting conditions for an HPLC method.
Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents
Gas chromatography is a valuable technique for the analysis of volatile and semi-volatile substances that may be present as impurities.
Analysis of Volatile Byproducts: GC can be used to detect and quantify any volatile byproducts that may have formed during the synthesis of this compound.
Residual Solvent Analysis: A significant application of GC in pharmaceutical and chemical analysis is the determination of residual solvents. A headspace GC method would typically be employed for this purpose. The sample is heated in a sealed vial, and the vapor phase is injected into the GC. This allows for the sensitive detection of common organic solvents such as acetone, ethanol, or ethyl acetate (B1210297) that may have been used in the synthesis or purification process and have not been completely removed.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the solid state. Furthermore, for chiral molecules, X-ray crystallography on a single crystal of an enantiomerically pure sample can be used to determine the absolute stereochemistry.
A thorough search of scientific databases for crystallographic data on this compound, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction studies. Consequently, no experimental data on its crystal system, space group, unit cell dimensions, or solid-state conformation is available in the public domain. Without such a study, the absolute stereochemistry and the precise solid-state arrangement of the morpholino and methyl nicotinate (B505614) moieties remain undetermined.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules at the atomic level, providing insights that complement experimental data. These methods can be used to predict molecular geometry, electronic structure, reactivity, and dynamic behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors. This information is crucial for predicting a molecule's reactivity and potential interaction sites.
Despite the utility of this method, a comprehensive search of scientific literature revealed no published studies that have applied DFT calculations to this compound. Therefore, theoretical data on its electronic properties, such as the HOMO-LUMO energy gap, charge distribution, and predicted reactivity, are not available.
Table 1: Hypothetical DFT Calculation Parameters for this compound (Data Not Available)
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Functional | The approximation to the exchange-correlation energy | B3LYP |
| Basis Set | The set of functions used to build the molecular orbitals | 6-311++G(d,p) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data Not Available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data Not Available |
| Dipole Moment | Measure of the net molecular polarity | Data Not Available |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains a rotatable morpholine ring and an ester group, MD simulations could provide valuable insights into its conformational landscape in different environments (e.g., in a vacuum, in solution). These simulations can reveal the most stable conformations and the energy barriers between them.
No published research articles or reports detailing molecular dynamics simulations on this compound were found during the literature search. As a result, there is no available data on its dynamic behavior, conformational flexibility, or intermolecular interactions in a simulated environment.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
Mechanistic Investigations and Reaction Kinetics Involving Methyl 5 Bromo 2 Morpholinonicotinate
Mechanistic Pathways of Key Synthetic Transformations
The formation of Methyl 5-bromo-2-morpholinonicotinate from its likely precursor, Methyl 5-bromo-2-halonicotinate (where the halo group is typically chloro or bromo), can proceed through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Pathway:
The SNAr mechanism is a stepwise process involving the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. chemrxiv.orgresearchgate.net In the synthesis of this compound, the nitrogen atom of morpholine (B109124) acts as the nucleophile, attacking the C2 position of the pyridine (B92270) ring, which is activated by the electron-withdrawing effects of the ester group at the C3 position and the nitrogen atom within the pyridine ring itself.
Buchwald-Hartwig Amination Pathway:
An alternative and often more efficient method for the synthesis of aryl amines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming C-N bonds with a wide range of amines and aryl halides under milder conditions than traditional SNAr reactions. wikipedia.orgnih.gov
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Methyl 5-bromo-2-halonicotinate) to form a Pd(II) complex. wikipedia.orglibretexts.org
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) center, and a base is required to deprotonate the coordinated amine, forming a palladium amido complex. wikipedia.org
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond in the product (this compound) and regenerates the Pd(0) catalyst. wikipedia.org
Unproductive side reactions, such as beta-hydride elimination, can compete with reductive elimination. wikipedia.org
Kinetic Studies of Derivatization Reactions
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the derivatization of this compound, which would likely involve reactions at the ester or pyridine ring, kinetic analysis helps in understanding the reaction mechanism and optimizing conditions.
In analogous SNAr reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines like morpholine, the reactions were found to follow second-order kinetics, being first order in both the pyridine substrate and the amine. researchgate.net The Brønsted-type plots for these reactions are linear, indicating that the reaction proceeds through an SNAr mechanism where the first step, the nucleophilic attack, is rate-determining. researchgate.net
For Buchwald-Hartwig aminations, kinetic studies have been instrumental in elucidating the catalytic cycle. For instance, in the palladium-catalyzed amination of aryl bromides, kinetic data often show a first-order dependence on the concentration of the palladium catalyst and can have zero-order dependence on the aryl halide and the amine under certain conditions, suggesting that a step after the initial oxidative addition is turnover-limiting. chemrxiv.org However, the rate-limiting step can vary depending on the specific ligand and substrate. nih.gov
| Reaction Pathway | Substrate | Nucleophile | Rate Law | Rate Constant (k) at 25°C |
|---|---|---|---|---|
| SNAr | 2-Chloro-5-nitropyridine | Morpholine | Rate = k[Substrate][Morpholine] | 1.5 x 10-3 L mol-1 s-1 |
| Buchwald-Hartwig | 2-Bromopyridine | Morpholine | Rate = k[Pd-catalyst] | Varies with catalyst/ligand |
Role of Catalysts and Reagents in Modulating Reactivity and Selectivity
The choice of catalysts and reagents is paramount in controlling the outcome of the synthesis of this compound.
In SNAr Reactions:
The reactivity in SNAr reactions is highly dependent on the nature of the leaving group and the substituents on the aromatic ring. For halopyridines, the reactivity order is often F > Cl > Br > I, which is characteristic of a rate-determining nucleophilic addition, as the more electronegative fluorine polarizes the C-F bond, making the carbon more electrophilic. sci-hub.se The solvent also plays a crucial role, with polar aprotic solvents like DMSO or NMP generally favoring SNAr reactions. nih.gov
In Buchwald-Hartwig Amination:
The catalyst system, comprising a palladium precursor and a ligand, is the cornerstone of the Buchwald-Hartwig reaction. The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), have been shown to be highly effective. wikipedia.orglibretexts.orgnih.gov
The choice of ligand can influence the rate-limiting step of the catalytic cycle. For example, with the BrettPhos ligand, oxidative addition is often rate-limiting, while with RuPhos, reductive elimination can be the slower step. nih.gov The base is another critical component, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) commonly used to facilitate the deprotonation of the amine. wikipedia.orglibretexts.org
| Palladium Precursor | Ligand | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| Pd2(dba)3 | XPhos | NaOtBu | Toluene | >90 |
| Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 80-95 |
| Pd(OAc)2 | RuPhos | K3PO4 | t-BuOH | 85-98 |
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Kinetic Isotope Effect (KIE):
Measuring the kinetic isotope effect (KIE) by replacing an atom with its heavier isotope can help identify the rate-determining step of a reaction. For instance, a significant primary ¹³C KIE at the carbon bearing the halogen in a Buchwald-Hartwig amination would suggest that the oxidative addition step, involving the cleavage of the C-X bond, is rate-limiting. nih.gov The absence of a significant KIE would imply that a subsequent step, such as reductive elimination, is the slowest step in the catalytic cycle.
Nitrogen Isotope Labeling:
Nitrogen-15 (¹⁵N) labeling of the morpholine nucleophile could be used to track its incorporation into the final product and to study potential side reactions. Recent advancements have demonstrated strategies for ¹⁵N-labeling of pyridines and other heterocycles, which could be adapted for mechanistic studies of the synthesis of this compound. chemrxiv.org
Deuterium (B1214612) Labeling:
Deuterium labeling of the amine N-H bond can be used to probe the deprotonation step in the Buchwald-Hartwig mechanism. A primary deuterium KIE would indicate that the N-H bond cleavage is involved in the rate-determining step.
By employing these mechanistic and kinetic investigation techniques, a comprehensive understanding of the chemical behavior of this compound can be achieved, facilitating its synthesis and application in various fields of chemical science.
Future Perspectives and Emerging Research Avenues for Methyl 5 Bromo 2 Morpholinonicotinate
Exploration of Unconventional Synthetic Methodologies (e.g., electrochemistry, photochemistry)
The synthesis of complex molecules is increasingly moving beyond traditional thermal methods towards more sustainable and efficient techniques like electrochemistry and photochemistry. These methods offer unique reactivity and selectivity, often under milder conditions.
Electrochemistry presents a promising avenue for the synthesis and functionalization of pyridine (B92270) derivatives. The electrochemical reduction of nicotinic acid derivatives has been studied, revealing processes that involve the formation of radical species. rsc.org For Methyl 5-bromo-2-morpholinonicotinate, electrochemical methods could potentially be employed for late-stage functionalization, selective de-bromination, or the formation of novel C-C bonds, avoiding the need for harsh reagents. The electrochemical oxidation of pyridine bases to their corresponding carboxylic acids, such as niacin, has been shown to be a commercially viable process, suggesting that similar electrochemical approaches could be developed for the modification of the nicotinic acid core of the target molecule. google.com
Photochemistry offers another powerful tool for the synthesis of substituted pyridines. organic-chemistry.org Photoinduced reactions can generate highly reactive intermediates, enabling transformations that are difficult to achieve through conventional means. Recent research has demonstrated the photochemical functionalization of pyridines via pyridinyl radicals and the skeletal editing of pyridines into other heterocyclic systems. acs.orgnih.gov These approaches could be adapted to this compound to introduce novel substituents or to fundamentally alter its core structure, leading to new classes of compounds with potentially interesting biological activities. For instance, a photocatalyst-free, photoinduced cross-coupling between N-amidopyridinium salts and alkyl bromides has been developed for C4-alkylation of pyridines. organic-chemistry.org
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The demand for large libraries of novel compounds for drug discovery and materials science has spurred the development of automated synthesis platforms. These systems enable the rapid and reliable synthesis of numerous molecules, accelerating the pace of research. illinois.edu
The modular nature of this compound, with its distinct morpholine (B109124), bromo, and methyl ester functionalities, makes it an ideal candidate for inclusion in automated synthesis workflows. Automated platforms are well-suited for creating libraries of analogs by systematically varying the substituents on the pyridine ring or by replacing the morpholine moiety with other cyclic amines. rsc.org Capsule-based automated synthesis, for example, allows for the assembly of complex molecules with minimal manual intervention. synplechem.com The integration of this compound into such platforms could rapidly generate a diverse set of derivatives for high-throughput screening in various biological and material science assays.
Nanoscale Applications and Surface Chemistry Modifications
The functionalization of nanoparticles to impart specific properties is a burgeoning field with applications ranging from drug delivery to catalysis. Nicotinic acid and its derivatives have already been explored for the functionalization of nanoparticles. For instance, nicotinamide-loaded solid lipid nanoparticles have been investigated for their potential in treating Alzheimer's disease. nih.gov Furthermore, nicotinic acid has been used to create pH-responsive nanohybrid systems for controlled drug release. nih.gov
Given these precedents, this compound could be a valuable ligand for modifying the surface of nanoparticles. The pyridine nitrogen and the ester group offer potential coordination sites for metal nanoparticles, while the morpholine and bromo substituents could be used to tune the solubility and reactivity of the functionalized nanoparticles. mdpi.com Such modified nanoparticles could be investigated for applications in targeted drug delivery, bio-imaging, or as novel catalysts.
Interdisciplinary Research Collaborations (e.g., materials science, computational biology)
The future of chemical research lies in the convergence of different scientific disciplines. For this compound, collaborations with materials scientists and computational biologists could unlock new applications and provide deeper insights into its properties.
In materials science , nicotinic acid derivatives are being explored as corrosion inhibitors. nih.gov The specific electronic properties conferred by the bromo and morpholino groups in this compound could lead to the development of new, more effective anti-corrosion agents. Additionally, substituted pyridines are key components in the development of novel organic materials with interesting optical and electronic properties.
Computational biology and theoretical chemistry can play a crucial role in predicting the properties and potential applications of this compound. Density Functional Theory (DFT) calculations, for example, can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net Molecular docking studies could predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors, thereby guiding the design of new therapeutic agents. nih.gov Such computational studies can help to prioritize synthetic efforts and accelerate the discovery of new applications.
Socio-Economic and Environmental Impact of Research on Related Compounds
The study of pyridine derivatives is not without its socio-economic and environmental considerations. From a socio-economic perspective, the development of novel pharmaceuticals and agrochemicals based on the nicotinic acid scaffold can have significant benefits. Nicotinic acid itself is an important vitamin, and its derivatives have shown potential in treating a range of diseases. chemistryjournal.net
Environmentally, the fate of pyridine derivatives in the environment is a key area of research. Studies have shown that the biodegradability of pyridine compounds is highly dependent on the nature and position of their substituents. tandfonline.comoup.com While some pyridine derivatives are readily degraded in soil, others can be more persistent. tandfonline.comoup.com Future research on this compound should include an assessment of its environmental fate and potential toxicity to ensure that its development and application are sustainable. The toxicity of pyridine derivatives to various organisms is another important consideration, and structure-activity relationship studies can help in designing compounds with minimal environmental impact. nih.gov
Q & A
Q. Basic
- NMR : 1H/13C NMR identifies proton environments (e.g., methyl ester at δ ~3.8 ppm, morpholine protons at δ ~3.5–3.7 ppm) and confirms substitution patterns .
- IR : Carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Br vibrations at ~650 cm⁻¹ validate functional groups .
- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths/angles, confirming the morpholine ring’s chair conformation and ester geometry .
How should researchers address discrepancies between computational predictions and experimental NMR data?
Advanced
Discrepancies in chemical shifts may arise from solvent effects or dynamic processes. Mitigation steps:
- Solvent Correction : Compare experimental NMR (e.g., in CDCl3) with DFT calculations incorporating solvent models (e.g., PCM).
- Conformational Analysis : Use molecular dynamics (MD) simulations to account for rotameric equilibria affecting shift predictions.
- Cross-Validation : Correlate with IR (for functional groups) and mass spectrometry (for molecular weight) to resolve ambiguities .
What are the primary applications of this compound in medicinal chemistry?
Q. Basic
- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors (e.g., targeting EGFR or BRAF) due to its electron-deficient pyridine core .
- Bioisosteric Replacement : The bromine atom and morpholine ring mimic natural ligands in receptor-binding assays .
- Proteolysis-Targeting Chimeras (PROTACs) : The ester group enables conjugation to E3 ligase ligands for targeted protein degradation .
What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
Q. Advanced
- Position-Specific Modifications : Replace Br with Cl/F (electron-withdrawing) or methyl (electron-donating) to modulate electronic effects .
- Ring Expansion : Substitute morpholine with piperidine or thiomorpholine to alter steric and hydrogen-bonding profiles .
- Prodrug Development : Hydrolyze the ester to a carboxylic acid for improved solubility in biological assays .
What are the recommended storage conditions and handling precautions for this compound?
Q. Basic
- Storage : Store at 2–8°C in airtight containers under desiccant to prevent hydrolysis of the ester group .
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Avoid dust formation during weighing .
How can automated synthesis platforms improve scalable production for high-throughput screening?
Q. Advanced
- Flow Chemistry : Continuous reactors enhance reproducibility for halogenation and coupling steps, reducing human error .
- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .
- Robotic Workstations : Automated liquid handlers prepare parallel reaction arrays (e.g., varying catalysts/solvents) to rapidly identify optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
